2-Hydroxyquinoline-4-carboxylic acid

概述

描述

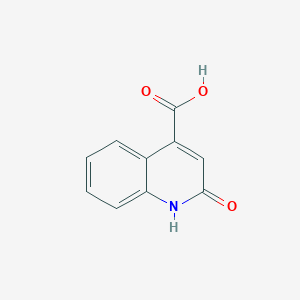

2-Hydroxyquinoline-4-carboxylic acid (C₁₀H₇NO₃; molecular weight: 189.17 g/mol) is a heterocyclic compound characterized by a hydroxyl group at position 2 and a carboxylic acid group at position 4 of the quinoline scaffold. Its IUPAC name is 2-oxo-1,2-dihydroquinoline-4-carboxylic acid . The compound exhibits a planar aromatic structure with hydrogen bond donor/acceptor sites, contributing to its versatility in medicinal chemistry and materials science. Key physicochemical properties include a topological polar surface area (TPSA) of 66.84 Ų, moderate water solubility (Log S = -2.6), and high gastrointestinal absorption but low blood-brain barrier permeability .

准备方法

Oxidation of 2-Hydroxy-4-Halogenomethylquinolines

Reaction Mechanism and Conditions

The most efficient method for synthesizing 2-hydroxyquinoline-4-carboxylic acid involves the oxidation of 2-hydroxy-4-halogenomethylquinolines using alkaline hydrogen peroxide. This approach, as detailed in patent US3691171A, operates under mild temperatures (35–70°C) and avoids the need for high-pressure equipment . The reaction proceeds via nucleophilic substitution, where the halogen atom (Cl or Br) in the 4-position is replaced by a carboxylic acid group through oxidation.

Critical parameters include:

-

Mole ratios : A 1:10–1:20 ratio of starting material to hydrogen peroxide ensures complete oxidation without overhydrolysis.

-

Alkali hydroxide concentration : A 1:6–1:15 ratio of starting material to NaOH or KOH maintains the reaction medium’s basicity, facilitating the formation of the alkali metal salt intermediate .

-

Temperature control : Maintaining 50–70°C prevents side reactions, such as the formation of 2-hydroxy-4-hydroxymethylquinoline, which occurs with excessive reagent concentrations or elevated temperatures .

Workup and Isolation

Post-reaction, the alkali metal salt of the acid is acidified to pH 1–4 using non-oxidizing mineral acids (e.g., HCl, H₂SO₄). Precipitation at temperatures below 25°C yields the crude product, which is purified via recrystallization from glacial acetic acid or ethanol. Drying under vacuum at 130–150°C produces the anhydrous form, while lower temperatures (50–60°C) yield the monohydrate .

Table 1: Representative Yields from Patent US3691171A

| Starting Material | Conditions | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Hydroxy-4-chloromethylquinoline | 50°C, 8 h, 30% H₂O₂, NaOH | 80 | 99.9 | 335–340 |

| 2-Hydroxy-4-bromomethylquinoline | 50°C, 8 h, 30% H₂O₂, KOH | 68 | 99.5 | 330–335 |

| 2-Hydroxy-4-chloromethyl-8-methylquinoline | 50°C, 8 h, 30% H₂O₂, NaOH | 54.7 | 99.8 | 312–315 |

| 2-Hydroxy-4-chloromethyl-8-chloroquinoline | 50°C, 8 h, 30% H₂O₂, NaOH | 85.5 | 99.0 | 330–332 |

Classical Synthesis via Isatin Intermediate

Indigo Oxidation to Isatin

Historically, this compound was synthesized from isatin, itself derived from the oxidation of indigo using nitric or chromic acid at 210–220°C under 14 atmospheres of pressure . Isatin is subsequently reacted with acetic anhydride to form intermediates that cyclize to the target compound. However, this method suffers from low yields (65–72%) and harsh conditions, limiting its industrial applicability.

Limitations and Modern Relevance

The classical route’s reliance on high-temperature, high-pressure oxidation makes it less economically viable compared to the peroxide-based method. Additionally, the multi-step process introduces impurities, necessitating extensive purification. Despite its historical significance, this approach has largely been supplanted by oxidation techniques offering superior efficiency .

Alternative Synthetic Routes

Cyclization of Gamma-Halogenacetoneacetic Anilides

A precursor to the oxidation method involves synthesizing 2-hydroxy-4-halogenomethylquinolines from gamma-halogenacetoneacetic anilides. For example, gamma-chloroacetonaceto-2-toluidine cyclizes in concentrated sulfuric acid at 90–100°C to form 2-hydroxy-4-chloromethyl-8-methylquinoline, which is then oxidized . This pathway achieves yields up to 85.5% for halogen-substituted derivatives, demonstrating the versatility of the method for generating analogs.

Chlorination of Diketenes

Diketenes chlorinated to form gamma-halogenacetonacetic acids react with aromatic amines (e.g., 2-chloroaniline) to yield anilides. Ring closure with sulfuric acid produces the 2-hydroxy-4-halogenomethylquinoline precursors, which are oxidized as described in Section 1 . This route underscores the importance of precursor synthesis in enabling large-scale production.

Optimization of Reaction Parameters

Hydrogen Peroxide and Alkali Hydroxide Ratios

Deviating from the optimal 1:10–1:20 mole ratio of starting material to H₂O₂ risks incomplete oxidation or overhydrolysis. Similarly, alkali hydroxide concentrations below 9% or above 16% reduce reaction efficiency. Patent data indicate that a 1:15–1:20 H₂O₂ ratio and 1:10–1:12 NaOH ratio maximize yield and purity .

Temperature and Time Dependence

Reactions conducted below 50°C require extended durations (>10 h), while temperatures above 70°C accelerate peroxide decomposition. The ideal range of 50–70°C balances reaction speed and stability, typically completing in 4–8 hours .

Substituent Effects

Introducing electron-withdrawing groups (e.g., Cl at the 8-position) enhances oxidation efficiency, as seen in the 85.5% yield for 8-chloro-substituted quinoline. Conversely, electron-donating groups (e.g., methyl) reduce yields to 54.7%, likely due to steric hindrance .

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Parameter | Oxidation Method (US3691171A) | Classical Isatin Method |

|---|---|---|

| Yield (%) | 80–85.5 | 65–72 |

| Temperature (°C) | 50–70 | 210–220 |

| Pressure | Ambient | 14 atm |

| Byproduct Formation | Minimal | Significant |

| Scalability | High | Low |

| Purity (%) | 99–99.9 | 90–95 |

化学反应分析

Types of Reactions: 2-Hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can yield hydroquinoline derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like acetic acid and catalysts to enhance reaction efficiency .

Major Products: The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, hydroquinoline derivatives, and various substituted quinoline compounds .

科学研究应用

Pharmaceutical Applications

HQCA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating several diseases, particularly in the development of antimalarial and anticancer agents.

Antimalarial Activity

Recent studies have highlighted the efficacy of quinoline derivatives against Plasmodium falciparum, the malaria-causing parasite. For instance, a series of quinoline-4-carboxamides derived from HQCA exhibited moderate antiplasmodial activity, with some compounds demonstrating low nanomolar potency in vitro . The mechanism involves inhibition of translation elongation factor 2 (PfEF2), critical for protein synthesis in the parasite .

Anticancer Properties

Research indicates that HQCA and its derivatives possess anticancer properties. A study synthesized various quinoline-4-carboxylic acid derivatives and evaluated their in vitro activity against multiple cancer cell lines. Notably, compounds showed significant selectivity towards specific cancer types, indicating their potential as therapeutic agents .

Agrochemical Applications

In the agrochemical sector, HQCA is utilized as an intermediate in the production of herbicides and fungicides. Its role in synthesizing effective agrochemicals contributes to advancements in agricultural technologies, enhancing crop protection and yield.

Case Study: Herbicide Development

A specific derivative of HQCA was developed into a herbicide that demonstrated high efficacy against a range of weed species. The compound's effectiveness was attributed to its ability to inhibit key biochemical pathways in plants .

Organic Synthesis

HQCA is a valuable building block in organic synthesis, facilitating the creation of complex organic molecules. It acts as a ligand in coordination chemistry and is involved in various synthetic pathways.

Synthesis Protocols

Recent advancements have led to efficient synthesis methods for HQCA and its derivatives. For example, a high-yielding synthesis protocol involving the reaction of isatin with malonic acid under specific conditions has been reported . This method enhances the yield and purity of the final products.

Material Science Applications

In material science, HQCA is explored for its potential use in producing dyes and pigments. Its chemical structure allows it to impart desirable properties to materials, making it suitable for various industrial applications.

Industrial Use

The compound's utility extends to the production of specialty chemicals used in dyes and pigments, where it contributes to color stability and intensity.

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimalarial agents | Inhibition of PfEF2; low nanomolar potency |

| Anticancer agents | High selectivity towards certain cancer cell lines | |

| Agrochemicals | Herbicides | Effective against multiple weed species |

| Organic Synthesis | Building block for complex molecules | Efficient synthesis protocols developed |

| Material Science | Dyes and pigments | Enhanced color stability |

作用机制

The mechanism of action of 2-Hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It acts as an inhibitor of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

相似化合物的比较

Structural Features and Substituent Effects

The biological and chemical properties of quinoline-4-carboxylic acid derivatives are highly influenced by substituent positions and functional groups. Below is a comparative analysis:

Antibacterial Activity

- 2-Phenyl-quinoline-4-carboxylic acid derivatives: Exhibit potent activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL) due to enhanced membrane penetration via the phenyl group .

- This compound: Limited direct antibacterial data, but its derivatives (e.g., alkylamides) show analgesic and anti-inflammatory properties .

Antioxidant Activity

- 2- and 3-Hydroxyquinoline-4-carboxylic acid derivatives: Compounds 14 and 21a,b demonstrate strong antioxidant activity (ABTS assay) via radical scavenging, attributed to electron-donating hydroxyl groups .

Enzyme Inhibition

- OGT Inhibition: this compound derivatives (e.g., F20) inhibit O-GlcNAc transferase (OGT) by forming hydrogen bonds with Ala896 and Thr921/922 residues. The free carboxylate group is critical for binding .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

生物活性

2-Hydroxyquinoline-4-carboxylic acid (H2hqc) is a heterocyclic aromatic compound with the molecular formula C10H7NO3. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of H2hqc, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a hydroxyl group at the 2-position and a carboxylic acid group at the 4-position of the quinoline ring. This unique substitution pattern contributes to its chemical reactivity and biological activity.

1. Antioxidant Activity

H2hqc has been extensively studied for its antioxidant properties. Research indicates that it can neutralize free radicals, thereby preventing oxidative damage to cells. The antioxidant activity of H2hqc and its derivatives was evaluated using the ABTS decolorization assay:

| Compound | Sample Absorbance (Mean) | % Inhibition |

|---|---|---|

| Control | 0.512 | 0.00 |

| Ascorbic Acid | 0.051 | 90.04±0.31 |

| H2hqc (12a) | 0.474 | 7.51±0.02 |

| H2hqc Derivative (16c) | 0.473 | 7.20±0.29 |

The results show that while H2hqc exhibits some antioxidant activity, it is significantly less potent than ascorbic acid, a well-known antioxidant .

2. Antimicrobial Activity

H2hqc has demonstrated promising antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits inhibitory effects on bacteria such as Escherichia coli and fungi like Candida albicans. The minimum inhibitory concentrations (MIC) for these activities were determined, indicating that H2hqc could serve as a potential lead compound for developing new antimicrobial agents .

3. Anticancer Activity

Recent studies have highlighted the potential of H2hqc as an anticancer agent. It has been tested against several cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer). The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting that it may inhibit cancer cell proliferation through various mechanisms .

The biological activity of H2hqc can be attributed to several mechanisms:

- Antioxidant Mechanism : H2hqc acts as a bidentate chelator, effectively binding metal ions such as Fe²⁺ and Cu²⁺, which are known to catalyze oxidative reactions.

- Enzyme Inhibition : It has shown inhibitory effects on enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative disease contexts such as Alzheimer's disease .

- Cellular Interaction : The compound interacts with biological macromolecules, influencing cellular pathways related to stress responses and apoptosis .

Case Studies

- Alzheimer's Disease : A study isolated H2hqc from Crotalaria hispida seeds, demonstrating its ability to inhibit AChE activity effectively, suggesting potential applications in treating Alzheimer’s disease .

- Anticancer Screening : Various derivatives of H2hqc were synthesized and evaluated for their anticancer properties against multiple cell lines, revealing that modifications at specific positions on the quinoline ring could enhance potency .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-Hydroxyquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound is commonly synthesized via the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones or carboxylic acids under alkaline conditions. For example, reacting isatin with phenylacetic acid in sodium acetate yields quinoline derivatives . Alternative methods include acylation of anthranilate esters followed by heterocyclization . Key factors affecting yield include pH control, temperature (e.g., reflux at 100°C for chlorination reactions ), and solvent selection (e.g., DMF for POCl3-mediated reactions ). Purity is optimized via recrystallization or chromatography.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Essential techniques include:

- UV-Vis spectroscopy : To study electronic transitions influenced by the hydroxyl and carboxylic acid groups.

- Fluorescence spectroscopy : For assessing luminescent properties, particularly in metal complexes .

- Elemental analysis and thermogravimetric analysis (TGA) : To confirm stoichiometry and thermal stability .

- Molar conductivity : To evaluate ionic behavior in solution, critical for coordination chemistry studies .

Advanced Research Questions

Q. How do organic bases modulate the luminescence properties of europium complexes with this compound?

Triethylamine (TEL), tripropylamine (TPL), and tributylamine (TBL) act as auxiliary ligands, influencing the coordination geometry and energy transfer efficiency in Eu(III) complexes. For instance, Eu(Hhqc)₃(TBL) exhibits a higher quantum yield (3.31 ms lifetime) due to reduced non-radiative decay from bulky alkyl chains in TBL . Fluorescence spectra show emission bands at 580–654 nm, corresponding to Eu³⁺ transitions, with intensity variations depending on base steric effects .

Q. What challenges arise in designing metal-organic frameworks (MOFs) using this compound, and how are they addressed?

Challenges include:

- Proton tautomerism : The ligand exists in keto-enol forms, complicating coordination mode predictions. Alkaline conditions favor the deprotonated enol form, enhancing metal binding .

- Hydrogen bonding vs. π-π stacking : In nickel complexes, intermolecular hydrogen bonds (O–H⋯O, N–H⋯O) and π-π interactions (centroid distances: 3.28–3.53 Å) compete, requiring crystallographic analysis to resolve . Solutions include pH-controlled synthesis and single-crystal X-ray diffraction for structural validation .

Q. How do contradictory data on biological activity (e.g., antimicrobial vs. anticancer) of this compound derivatives inform structure-activity relationship (SAR) studies?

Discrepancies arise from substituent positioning. For example:

- Methoxy at C6 (as in 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid) enhances antimicrobial activity due to increased lipophilicity .

- Chlorine at C4 (e.g., 4-Chloro-2-methylquinoline-6-carboxylic acid) shifts activity toward anticancer targets by altering electron-withdrawing effects . SAR studies must systematically vary substituents and employ standardized assays (e.g., MIC for antimicrobials, IC50 for cytotoxicity) .

Q. Methodological Guidance

Q. What strategies optimize the synthesis of this compound derivatives for high-throughput screening?

- Automated flow reactors : Enable rapid screening of reaction parameters (e.g., temperature, stoichiometry) .

- Parallel synthesis : Use combinatorial libraries with diverse ketones/isatin precursors .

- Green chemistry : Ionic liquids or ultrasound irradiation reduce reaction times and improve yields .

Q. How are computational methods (e.g., DFT, molecular docking) applied to predict the reactivity of this compound?

- Density Functional Theory (DFT) : Calculates charge distribution on O and N atoms, predicting metal-binding sites .

- Molecular docking : Screens derivatives against biological targets (e.g., tuberculosis enzymes) using software like AutoDock .

- ADMET profiling : Predicts pharmacokinetic properties (e.g., LogP = 1.64 for blood-brain barrier penetration ).

属性

IUPAC Name |

2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSHNFBQNVGXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166250 | |

| Record name | Cinchoninic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-89-8, 84906-81-0 | |

| Record name | 2-Hydroxycinchoninic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycinchoninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15733-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchoninic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-2-oxoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYCINCHONINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1Q2K479UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。